molecular formula C9H12FN B145340 2-Fluoro-6-isopropylaniline CAS No. 126476-48-0

2-Fluoro-6-isopropylaniline

Cat. No. B145340
M. Wt: 153.2 g/mol
InChI Key: VZWWFQXGHKEDAN-UHFFFAOYSA-N
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Patent
US04740620

Procedure details

2-fluoro-6-isopropyl aniline was prepared by the method of Example 2 using an H-Y zeolite catalyst for the condensation of 2-aniline and propylene. In this reaction 2-fluoroaniline and propylene were fed to a reactor in a 1:5 mole ratio and LHSV of 0.25 based on 2-fluoroaniline. The reaction was conducted at 255° C. and 879 psig. The effluent product stream was analyzed by gas chromatography. Conversion of 2-fluoroaniline was 71.2%.
[Compound]
Name
H-Y zeolite
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
2-aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH3:3].[F:4][C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[NH2:7]>>[F:4][C:5]1[CH:11]=[CH:10][CH:9]=[C:8]([CH:2]([CH3:3])[CH3:1])[C:6]=1[NH2:7]

Inputs

Step One
Name
H-Y zeolite
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Two
Name
2-aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were fed to a reactor in a 1
CUSTOM
Type
CUSTOM
Details
was conducted at 255° C.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(N)C(=CC=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.